molecular formula C7H4N2O2 B1272958 2,1,3-Benzoxadiazole-5-carbaldehyde CAS No. 32863-33-5

2,1,3-Benzoxadiazole-5-carbaldehyde

Cat. No. B1272958
CAS RN: 32863-33-5
M. Wt: 148.12 g/mol
InChI Key: STVDCFOBQWMSHN-UHFFFAOYSA-N
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Description

2,1,3-Benzoxadiazole-5-carbaldehyde is a chemical compound that is part of the oxadiazole family, which are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring. The specific structure of 2,1,3-benzoxadiazole-5-carbaldehyde implies that it is a benzoxadiazole derivative with an aldehyde functional group at the fifth position. This compound is of interest due to its potential applications in pharmaceuticals, materials science, and as an intermediate in organic synthesis.

Synthesis Analysis

The synthesis of oxadiazole derivatives can be achieved through various methods. For instance, 2-amino-1,3,4-oxadiazoles can be synthesized via the condensation of semicarbazide and aldehydes followed by I2-mediated oxidative C–O bond formation, as described in one study . Another approach involves the electrochemical-promoted annulation of aldehydes and carbazates to access 2-alkoxy/aryloxy-1,3,4-oxadiazoles . Additionally, a one-pot and three-component synthesis method has been reported, where N-Isocyaniminotriphenylphosphorane, an aldehyde, and a carboxylic acid react to form 2-aryl-5-hydroxyalkyl-1,3,4-oxadiazoles .

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives can be complex and diverse. For example, the crystal and molecular structure of a related compound, 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde, has been determined, showing intermolecular interactions that stabilize the crystal structure . Similarly, the structure of 1-(propa-1,2-dienyl)-1H-benzo(d)imidazole-2-carbaldehyde has been elucidated using X-ray crystallography . These studies provide insights into the structural characteristics of related heterocyclic compounds.

Chemical Reactions Analysis

Oxadiazole derivatives can undergo various chemical reactions. For instance, carbazole-oxadiazole derivatives have been prepared from the reaction of aromatic aldehydes and carbohydrazides . In another study, 5-aryl-3-carbazoyl-1,3,4-oxadiazol-2(3H)-one derivatives underwent a ring transformation into 5-benzamido-1,2,4-triazolidine-3,5-dione derivatives . These transformations highlight the reactivity and versatility of oxadiazole compounds in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives can vary widely. For example, the spectroscopic properties of carbazole-oxadiazole derivatives, such as absorption and emission wavelengths, molar extinction coefficients, Stoke’s shifts, and quantum yields, have been reported . These properties are crucial for applications in materials science, particularly in the development of optical materials. Additionally, the solubility, stability, and reactivity of these compounds can be influenced by their molecular structure and substituents.

Scientific Research Applications

Chemodosimeter for Hg2+

A study by Chen et al. (2012) developed a sensitive and specific Hg(2+) chemodosimeter derived from 1',3'-dithiane-substituted 2,1,3-benzoxadiazole. This chemodosimeter exhibits "turn-on" fluorescent and colorimetric responses via an Hg(2+)-triggered aldehyde recovery reaction, demonstrating potential for monitoring Hg(2+) in living organisms, including zebrafish larvae (Chen et al., 2012).

Antioxidant and Anti-inflammatory Activity

Sudha et al. (2021) synthesized a series of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives, which were evaluated for their antioxidant and anti-inflammatory activities. These derivatives showed significant antioxidant potency and anti-inflammatory activity, highlighting the potential biological applications of related compounds (Sudha et al., 2021).

Applications in Solar Cells

Sathyanarayanamoorthi et al. (2015) conducted a theoretical analysis of 2,1,3-Benzoxadiazole-5-carboxylic acid as a photosensitizer for dye-sensitized solar cells. The study reported on the ground state and excited state oxidation potential, as well as electron injection from dyes to TiO2, indicating that these materials could be excellent sensitizers for solar cells (Sathyanarayanamoorthi et al., 2015).

Material Science Applications

Langhals et al. (2012) described the synthesis of amorphous light-absorbing materials by attaching 2,1,3-benzoxadiazole to perylene and benzoperylene building blocks. These materials, showing FRET energy transfer between the benzoxadiazole and perylene units, are of interest in material science, particularly for their optical properties (Langhals et al., 2012).

Sensing Applications

Pavlov et al. (2022) developed a luminescent 2,1,3-benzoxadiazole-decorated zirconium-organic framework, which acts as an exceptionally sensitive turn-on sensor for ammonia and aliphatic amines in water. This demonstrates the potential of 2,1,3-benzoxadiazole derivatives in sensing applications (Pavlov et al., 2022).

Safety And Hazards

According to the safety data sheet, 2,1,3-Benzoxadiazole-5-carbaldehyde should be kept away from heat and sources of ignition . Hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2) .

Future Directions

While specific future directions for 2,1,3-Benzoxadiazole-5-carbaldehyde are not mentioned in the literature, benzoxadiazole derivatives in general are of great interest in the field of photoluminescent compounds and light technology . Their properties and chemical reactivity make them fundamental for the design of organic electronic devices .

properties

IUPAC Name

2,1,3-benzoxadiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2/c10-4-5-1-2-6-7(3-5)9-11-8-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STVDCFOBQWMSHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NON=C2C=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379964
Record name 2,1,3-benzoxadiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,1,3-Benzoxadiazole-5-carbaldehyde

CAS RN

32863-33-5
Record name 2,1,3-benzoxadiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzo[c][1,2,5]oxadiazole-5-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

AgNO3 (163 g) in 2 L of water was added to a refluxing mixture of dibromomethylbenzofurazan (122 g, 418 mmol) in EtOH (1 L). Heating at reflux temperature was continued for 2 h. The mixture was cooled, the precipitated AgBr was removed by filtration through Celite, and the solvent was concentrated. The resulting solution was extracted with toluene (10×100 mL), dried over magnesium sulfate, and the solvent was removed in vacuo. The residue was chromatograghed (EtOAc/hexane, 1/125), giving the title aldehyde (48.2 g, 78%) as a white solid: 1H NMR δ 7.92 (m, 2H), 8.39 (s, 1 H), 10.10 (s, 1 H).
Name
dibromomethylbenzofurazan
Quantity
122 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step One
Name
Quantity
163 g
Type
catalyst
Reaction Step One
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
TB Beghyn, J Charton, F Leroux… - Journal of medicinal …, 2012 - ACS Publications
In a recent paper, we have described the discovery of antimalarial compounds derived from tadalafil, using a drug-to-genome-to-drug approach ( J. Med. Chem. 2011 , 54 ( 9 ), pp 3222 …
Number of citations: 23 pubs.acs.org

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